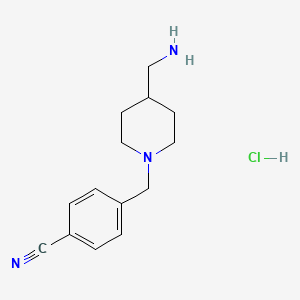

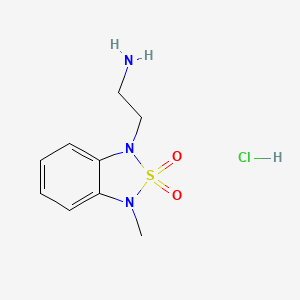

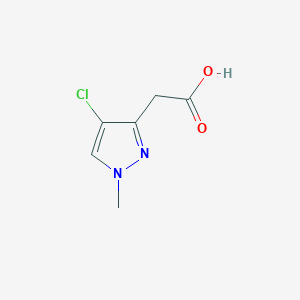

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Synthesis and Structural Characterizations

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide is utilized in the synthesis and characterization of novel compounds with potential applications in various fields, including photodynamic therapy and as photosensitizers. For example, novel peripherally octa-substituted metallophthalocyanines were synthesized, characterized, and their electrochemical and spectroelectrochemical properties investigated, indicating their potential use in electronic devices and as photosensitizers in photodynamic cancer therapy (Kantekin et al., 2015).

Photochemical Studies

The compound is also involved in photochemical studies, such as the investigation of the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide to nitroso- and nitro-products. This research has implications for environmental chemistry and understanding the fate of these compounds under light exposure (Miller & Crosby, 1983).

Antitumor and Antifungal Activities

Research has been conducted on the antitumor and antifungal activities of sulfonamide derivatives, including the compound . These studies aim to identify new therapeutic agents for treating cancer and fungal infections. For instance, array-based structure and gene expression relationship studies of antitumor sulfonamides have highlighted their potential as cell cycle inhibitors in cancer therapy (Owa et al., 2002).

Chlorinating Reagents

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide serves as a precursor in the synthesis of chlorinating reagents. These reagents are pivotal in organic synthesis for introducing chlorine atoms into molecules, thereby modifying their chemical properties for various applications, including pharmaceuticals and agrochemicals (Pu et al., 2016).

Corrosion Inhibition

The compound has been investigated for its role in corrosion inhibition. Studies on piperidine derivatives, including similar sulfonamide compounds, have provided insights into their effectiveness in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in industrial applications (Kaya et al., 2016).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s worth noting that many bioactive compounds work by interacting with their targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that many bioactive compounds can affect a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

A compound with similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-24-15-6-8-16(9-7-15)25(22,23)19-13-10-17(21)20(11-13)14-4-2-12(18)3-5-14/h2-9,13,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVXPSYEBWWFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,3-Difluorocyclobutyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2953509.png)

![3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2953514.png)

![N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE](/img/structure/B2953520.png)

![2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2953522.png)